molecular formula C18H21Cl2NO B8392370 2-(4-Chloronaphthalen-1-yloxy)-7-aza-spiro[3.5]-nonane hydrochloride

2-(4-Chloronaphthalen-1-yloxy)-7-aza-spiro[3.5]-nonane hydrochloride

Cat. No. B8392370
M. Wt: 338.3 g/mol
InChI Key: VWGQNVFFSLXACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloronaphthalen-1-yloxy)-7-aza-spiro[3.5]-nonane hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2NO and its molecular weight is 338.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H21Cl2NO

Molecular Weight

338.3 g/mol

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-7-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C18H20ClNO.ClH/c19-16-5-6-17(15-4-2-1-3-14(15)16)21-13-11-18(12-13)7-9-20-10-8-18;/h1-6,13,20H,7-12H2;1H

InChI Key

VWGQNVFFSLXACX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)OC3=CC=C(C4=CC=CC=C43)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an inert atmosphere, 1.00 g (4.14 mmoles) of tert-butyl 2-hydroxy-7-aza-spiro[3.5]-nonane-7-carboxylate (WO 2003084948) is dissolved in 41 ml of toluene. 1.250 g (4.77 mmoles) of triphenylphosphine and 0.888 g (4.97 mmoles) of 4-chloronaphthalen-1-ol (commercial) are added. The medium is cooled to 0° C. and a solution of 0.794 g (4.56 mmoles) of diethyl azodicarboxylate in 3 ml of toluene is added. The medium is stirred for 14 hrs at ambient temperature, then concentrated under vacuum. The residue obtained is taken up in a 1N aqueous solution of caustic soda and extracted twice with dichloromethane. The combined organic phases are washed once with a saturated aqueous solution of sodium chloride, dried over sodium sulphate, filtered and concentrated under vacuum. The crude residue is taken up in 20 ml of dichloromethane and 10 ml (40 mmoles) of a 4N solution of hydrochloric acid in dioxan are added slowly with stirring. After stirring for 3 hrs at ambient temperature, the medium is concentrated under vacuum and the residue is taken up in a 1N aqueous solution of hydrochloric acid. The aqueous phase is extracted twice with ethyl acetate then slowly basified to pH 10 by addition of 35% caustic soda solution. The aqueous phase is extracted three times with dichloromethane. These three organic extracts are combined, washed once with a saturated aqueous solution of sodium chloride, dried over sodium sulphate, filtered and concentrated under vacuum. The expected product is obtained in the form of a wax which is taken up in 2 ml of a 4N solution of hydrochloric acid in dioxan. The medium is diluted with diethyl ether and the precipitate formed is filtered off, rinsed with diethyl ether and dried under vacuum. 1.10 g of the hydrochloride of the expected product is obtained in the form of a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.888 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0.794 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five

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